molecular formula C34H51N3O3S B12354167 Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate

Cat. No.: B12354167
M. Wt: 581.9 g/mol
InChI Key: CJQGLLUJIVNREL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomyristoyl involves the preparation of the building block, L-Fmoc-Lysine(thiomyristoyl)-OH. This process typically follows these steps :

    Fmoc Protection: The lysine residue is protected with an Fmoc group.

    Thiomyristoylation: The protected lysine is then reacted with thiomyristoyl chloride in the presence of a base to form the thiomyristoyl derivative.

    Purification: The product is purified using techniques such as HPLC and characterized using NMR and LCMS.

Industrial Production Methods

Industrial production methods for thiomyristoyl are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiomyristoyl primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve thiomyristoyl chloride and a base such as triethylamine.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Involve reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiomyristoyl can yield sulfoxides or sulfones.

Scientific Research Applications

Thiomyristoyl has a wide range of scientific research applications :

    Chemistry: Used as a tool compound to study the inhibition of SIRT2 and its effects on various biochemical pathways.

    Biology: Investigated for its role in regulating cellular processes such as gene expression, DNA repair, and cell cycle progression.

    Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting c-Myc-driven cancers.

    Industry: Utilized in the development of novel anticancer drugs and as a research tool in drug discovery.

Mechanism of Action

Thiomyristoyl exerts its effects by inhibiting the deacetylase activity of SIRT2 . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound promotes c-Myc ubiquitination and degradation, thereby exerting its anticancer effects . The molecular targets and pathways involved include the regulation of microtubular proteins and the modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiomyristoyl is unique due to its high specificity for SIRT2 and its ability to inhibit demyristoylation activity, which is not observed with other SIRT2 inhibitors . This specificity makes it a valuable tool for studying SIRT2 functions and developing targeted therapies.

Properties

Molecular Formula

C34H51N3O3S

Molecular Weight

581.9 g/mol

IUPAC Name

benzyl N-[1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)

InChI Key

CJQGLLUJIVNREL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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